molecular formula C16H15NO3 B15207781 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one

Cat. No.: B15207781
M. Wt: 269.29 g/mol
InChI Key: QQHADRRKKGASTC-QHKWOANTSA-N
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Description

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinone core substituted with two furan-2-ylmethylene groups at positions 3 and 5, and a methyl group at position 1. Its distinct structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furan-2-ylmethylene groups at the 3 and 5 positions of the piperidinone ring. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives or other reduced products.

    Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can be compared with other similar compounds, such as:

    3,5-Bis(thiophen-2-ylmethylene)-1-methylpiperidin-4-one: This compound features thiophene rings instead of furan rings, which may result in different chemical and biological properties.

    3,5-Bis(benzofuran-2-ylmethylene)-1-methylpiperidin-4-one:

    3,5-Bis(pyridin-2-ylmethylene)-1-methylpiperidin-4-one: Substitution with pyridine rings introduces nitrogen atoms, which can affect the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of furan rings and a piperidinone core, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(3E,5E)-3,5-bis(furan-2-ylmethylidene)-1-methylpiperidin-4-one

InChI

InChI=1S/C16H15NO3/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9H,10-11H2,1H3/b12-8+,13-9+

InChI Key

QQHADRRKKGASTC-QHKWOANTSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1

Canonical SMILES

CN1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1

Origin of Product

United States

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